molecular formula C24H36N8O B2460127 LS-102

LS-102

Cat. No.: B2460127
M. Wt: 452.6 g/mol
InChI Key: DEDHMXBDEJSZFE-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LS-102 is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). It is a derivative of astragaloside IV, a bioactive component of Radix Astragali. This compound has shown potential in treating cardiovascular diseases by attenuating myocardial ischemia/reperfusion injury through the inhibition of mitochondrial fission .

Preparation Methods

LS-102 is synthesized through a series of chemical reactions starting from astragaloside IV. The synthetic route involves the modification of the astragaloside IV structure to enhance its water solubility and bioavailability. The preparation method includes the following steps :

    Modification of Astragaloside IV: The initial step involves the derivatization of astragaloside IV to form this compound

    Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity and yield.

    Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Chemical Reactions Analysis

LS-102 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LS-102 has a wide range of scientific research applications, including:

Mechanism of Action

LS-102 exerts its effects by inhibiting the autoubiquitination of synoviolin (Syvn1). Synoviolin is an E3 ubiquitin ligase involved in the degradation of misfolded proteins through the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting synoviolin, this compound prevents the degradation of its target proteins, leading to increased levels of these proteins in the cell. This inhibition can modulate various cellular processes, including mitochondrial biogenesis and energy metabolism .

Comparison with Similar Compounds

LS-102 is unique compared to other similar compounds due to its selective inhibition of synoviolin and its derivation from astragaloside IV. Similar compounds include:

This compound stands out due to its enhanced solubility, bioavailability, and specific inhibition of synoviolin, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDHMXBDEJSZFE-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.